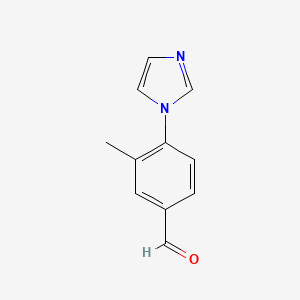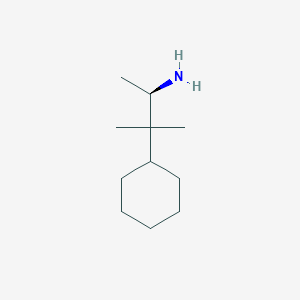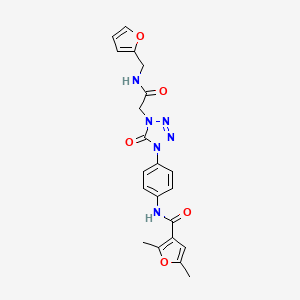![molecular formula C16H15FN2O B2364157 N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide CAS No. 2191110-77-5](/img/structure/B2364157.png)
N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide, also known as PF-06463922, is a small molecule inhibitor that targets the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of the endocannabinoid anandamide, which plays a role in pain management, mood regulation, and appetite control. By inhibiting FAAH, PF-06463922 increases the levels of anandamide in the body, leading to potential therapeutic benefits.
Wirkmechanismus
N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide works by inhibiting the enzyme FAAH, which is responsible for the degradation of the endocannabinoid anandamide. Anandamide binds to the cannabinoid receptor type 1 (CB1) and type 2 (CB2) to produce its effects. By inhibiting FAAH, N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide increases the levels of anandamide in the body, leading to increased activation of the CB1 and CB2 receptors. This results in potential therapeutic benefits such as pain relief, anti-anxiety effects, and improved metabolic function.
Biochemical and Physiological Effects:
N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide has been shown to increase the levels of anandamide in the body, leading to increased activation of the CB1 and CB2 receptors. This results in potential therapeutic benefits such as pain relief, anti-anxiety effects, and improved metabolic function. In a study published in the British Journal of Pharmacology, N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide was shown to increase food intake and reduce body weight gain in mice (Gamage et al., 2013). Another study published in the Journal of Lipid Research demonstrated that N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide improved glucose tolerance and insulin sensitivity in obese mice (Tam et al., 2016). These studies suggest that N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide has potential therapeutic benefits in the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide has several advantages for lab experiments, including its high potency and selectivity for FAAH. However, N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects. These limitations can be addressed by using appropriate solvents and controls in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide. One area of research is the development of more potent and selective FAAH inhibitors. Another area of research is the investigation of the long-term effects of N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide on metabolic function and the endocannabinoid system. Additionally, the potential for N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide in the treatment of other disorders such as inflammation and cancer should be explored. Overall, N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide has significant potential as a therapeutic agent, and further research is needed to fully understand its effects and potential applications.
In conclusion, N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide, also known as N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide, is a small molecule inhibitor that targets the enzyme FAAH. N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide has potential therapeutic benefits in the treatment of pain, anxiety, and metabolic disorders. Its mechanism of action involves the inhibition of FAAH, leading to increased levels of anandamide and activation of the CB1 and CB2 receptors. While N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide has several advantages for lab experiments, it also has some limitations that should be addressed. Future research should focus on the development of more potent and selective FAAH inhibitors, investigation of the long-term effects of N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide, and exploration of its potential in the treatment of other disorders.
Synthesemethoden
The synthesis of N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide involves several steps, including the preparation of the 4-fluorophenylpyridine intermediate, the coupling of the intermediate with the N-methylprop-2-enamide moiety, and the purification of the final product. The detailed synthesis method can be found in the patent literature (WO2012113078A1).
Wissenschaftliche Forschungsanwendungen
N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide has been extensively studied in preclinical models for its potential therapeutic uses. Some of the areas of research include pain management, anxiety and depression, addiction, and metabolic disorders. In a study published in the Journal of Medicinal Chemistry, N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide was shown to have potent analgesic effects in a rat model of neuropathic pain (Ahn et al., 2017). Another study published in Neuropsychopharmacology demonstrated that N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide reduced anxiety-like behaviors in mice (Gunduz-Cinar et al., 2013). These studies suggest that N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide has potential therapeutic benefits in the treatment of pain and anxiety disorders.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c1-3-15(20)19(2)16(13-5-4-10-18-11-13)12-6-8-14(17)9-7-12/h3-11,16H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZMLVJQHUYPCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=C(C=C1)F)C2=CN=CC=C2)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/no-structure.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2364081.png)

![3-[(4,4-Difluorocyclohexyl)oxy]-6-methylpyridazine](/img/structure/B2364085.png)
![N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2364087.png)



![2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2364093.png)


